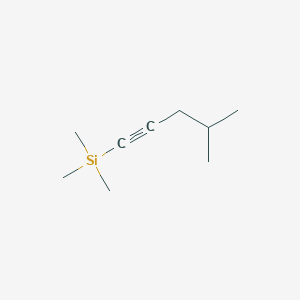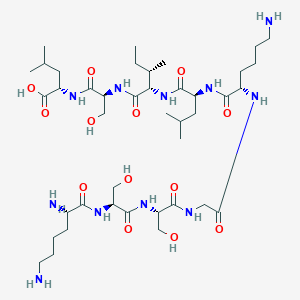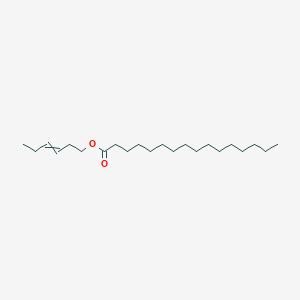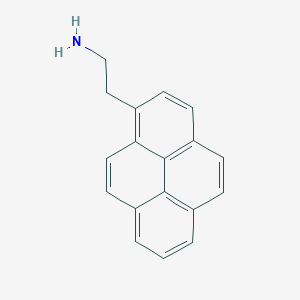![molecular formula C19H17N2O5P B12560885 Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester CAS No. 190839-41-9](/img/structure/B12560885.png)
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is a chemical compound with the molecular formula C19H17N2O5P. It is characterized by the presence of a phosphonic acid group bonded to an amino(3-nitrophenyl)methyl group and a diphenyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester typically involves the reaction of appropriate phosphonic acid derivatives with amino(3-nitrophenyl)methyl compounds under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amino-substituted compounds, and substituted esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid derivatives: These include compounds with similar phosphonic acid groups but different substituents.
Aminophosphonic acids: Compounds with amino groups attached to the phosphonic acid moiety.
Diphenyl esters: Esters with two phenyl groups attached to the central phosphorus atom
Uniqueness
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
190839-41-9 |
|---|---|
Fórmula molecular |
C19H17N2O5P |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
diphenoxyphosphoryl-(3-nitrophenyl)methanamine |
InChI |
InChI=1S/C19H17N2O5P/c20-19(15-8-7-9-16(14-15)21(22)23)27(24,25-17-10-3-1-4-11-17)26-18-12-5-2-6-13-18/h1-14,19H,20H2 |
Clave InChI |
NJFCWMGLYGQVQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C(C2=CC(=CC=C2)[N+](=O)[O-])N)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)



![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)

![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)
